molecular formula C13H11BrN2O2 B3878296 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one

Cat. No. B3878296
M. Wt: 307.14 g/mol
InChI Key: AMLKVXPTAPYDSE-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, also known as BRP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one is complex and not fully understood. However, several studies have suggested that 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one exerts its biological activity by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to interact with various cellular targets, including proteins involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to modulate various cellular processes, including cell cycle regulation, apoptosis, and autophagy. In addition, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, including the development of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other scientific research fields. In addition, further studies are needed to evaluate the safety and toxicity of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in animal models and humans.

Scientific Research Applications

1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neuroscience, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation and improving cognitive function in animal models of neurodegenerative diseases. In drug discovery, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been used as a lead compound to develop new drugs with improved pharmacological properties.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-9-8-13(16-18-9)15-7-6-12(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKVXPTAPYDSE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one
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1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one
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Reactant of Route 6
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one

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